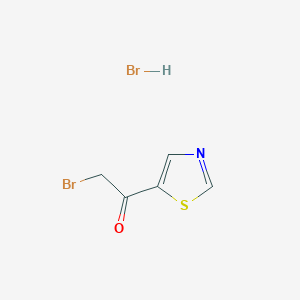

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide

Description

Properties

IUPAC Name |

2-bromo-1-(1,3-thiazol-5-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS.BrH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIMCLNSUNSKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Amines, thiols, and other nucleophilic species.

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Variations

2-Bromo-1-(4-methyl-2-(tosylamino)thiazol-5-yl)ethanone (Compound 3)

- Structure: Differs by the presence of a 4-methyl group and a tosylamino substituent on the thiazole ring.

- Synthesis : Prepared via N-bromosuccinimide (NBS) bromination in chloroform, yielding 62.3% as a yellow powder .

- Physical Properties : Melting point (227–228°C) higher than the target compound, likely due to increased molecular rigidity from the tosyl group .

- Spectral Data :

2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethanone Hydrobromide

- Physical Properties : Melting point 196°C, lower than thiazole derivatives due to altered crystal packing in the hydrobromide form .

- Applications : Used in natural product research, highlighting its niche in drug discovery .

2-Bromo-1-(pyridin-2-yl)ethanone Hydrobromide

- Structure : Features a pyridine ring instead of thiazole, altering electronic properties and hydrogen-bonding capabilities.

- Relevance : Demonstrates the impact of heterocycle choice on solubility and reactivity in salt forms .

Nucleophilic Substitution

- The bromine atom in 2-bromo-1-(thiazol-5-yl)ethanone hydrobromide is highly reactive, enabling substitutions with amines, thiols, and azides. For example, it reacts with thioureas to form bithiazoles, a key step in cystic fibrosis drug development .

- Comparatively, 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes bromine substitution with secondary amines, showcasing similar reactivity patterns in imidazole-thiadiazole hybrids .

Cycloaddition Reactions

- The compound participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazolobithiazoles, a reaction less feasible in furan-based analogs due to differing electronic profiles .

- In contrast, 2-bromo-1-(furan-2-yl)ethanone derivatives form oximes and quinolone conjugates, emphasizing the role of heterocycle electronics in directing reaction pathways .

Tabulated Comparison of Key Compounds

Biological Activity

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide is a thiazole derivative notable for its diverse biological activities. This compound, characterized by its brominated thiazole ring and an ethanone functional group, has shown potential in various pharmacological applications, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key findings from recent studies, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

The molecular formula of this compound is CHBrNS, with a molecular weight of approximately 286.97 g/mol. The presence of the bromine atom and the carbonyl group contributes to its reactivity, making it suitable for nucleophilic substitution and condensation reactions.

| Property | Details |

|---|---|

| Molecular Formula | CHBrNS |

| Molecular Weight | 286.97 g/mol |

| Appearance | Grey solid |

| Purity | ~95% (commercial samples) |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and signaling pathways. This inhibition may contribute to its anticancer properties by altering lipid signaling in cancer cells .

- Cytotoxicity : Studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. For instance, certain derivatives showed IC50 values comparable to cisplatin, a standard chemotherapy drug .

- Apoptosis Induction : The compound can induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death pathways. This effect is mediated through alterations in cellular signaling pathways such as the MAPK pathway.

Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

Anticancer Activity

A study evaluating thiazole derivatives reported promising anticancer activities with specific derivatives exhibiting IC50 values around 14.6 µM against MCF-7 cells. Molecular docking studies indicated favorable interactions with the target protein Rab7b, suggesting potential as lead compounds for anticancer drug development .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its structural characteristics allow it to disrupt microbial cell membranes or interfere with essential metabolic processes within the cells .

Case Studies

- Cytotoxicity Evaluation : In a controlled experiment, different concentrations (1 µM to 200 µM) of this compound were tested on MCF-7 cells using the MTT assay method. Results indicated a dose-dependent decrease in cell viability, confirming its cytotoxic potential .

- Molecular Docking Studies : Molecular docking simulations revealed that this compound effectively binds to the active sites of target proteins involved in cancer progression, enhancing its potential as an anticancer agent .

Q & A

Basic Research Question

- X-ray crystallography : SHELXL refinement (via SHELX software) resolves hydrogen bonding and protonation sites in hydrobromide salts, critical for confirming salt formation .

- NMR : 1H/13C NMR (in DMSO-d6 or CDCl3) identifies α-bromoketone protons (δ ~4.5–5.0 ppm) and thiazole ring protons (δ ~8.5–9.0 ppm) .

- MS : ESI-MS confirms molecular ion peaks (e.g., m/z ~265 [M+H]+) .

How does this compound facilitate the synthesis of 5-(1H-1,2,3-triazol-1-yl)-4,5′-bithiazoles?

Advanced Research Question

The α-bromo ketone moiety undergoes Knorr condensation with thioureas, forming the second thiazole ring. For example, reaction with N-substituted thioureas in ethanol at reflux (12–24 hours) yields bithiazoles (56–92% yield). The thiazole-triazole scaffold shows bioactivity, such as cystic fibrosis corrector activity (e.g., pivalamide analogs in ) .

What safety protocols are critical when handling this compound?

Basic Research Question

- Hazards : Acute toxicity (oral LD50 ~300 mg/kg), severe eye irritation, and skin sensitization (GHS categories H301, H318) .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill management : Neutralize with 10% NaHSO3, absorb with inert material, and dispose as halogenated waste .

How does electronic modulation of the thiazole ring affect substitution reactivity?

Advanced Research Question

Electron-withdrawing groups (e.g., bromine) at the thiazole’s 5-position increase α-carbon electrophilicity, enhancing nucleophilic substitution. However, steric effects from bulky substituents (e.g., benzamide) reduce reactivity, as seen in failed CuAAC reactions (). Computational modeling (DFT) can predict reactive sites for rational design .

What crystallographic challenges arise in resolving its hydrobromide salt structure?

Advanced Research Question

Hydrogen bonding ambiguity and twin crystal formation complicate refinement. Rogers’ η and Flack’s x parameters help determine enantiopurity, but near-centrosymmetric structures may yield false chirality indicators. SHELXD/SHELXE pipelines robustly handle high-throughput phasing for such salts .

Can this compound act as a bifunctional electrophile in multicomponent reactions?

Advanced Research Question

Yes, the α-bromo and ketone groups enable sequential reactions. For example, bromine displacement with NaN3 yields azides for CuAAC, while the ketone undergoes condensations (e.g., with hydrazines to form hydrazones). Optimal conditions require stepwise temperature control (0°C for azide formation, then 25°C for cycloaddition) .

What role does this compound play in kinase inhibitor development?

Advanced Research Question

It serves as a precursor for CDK9 inhibitors. For instance, coupling with substituted thioureas generates aminothiazole scaffolds (e.g., compound 8k in ), which exhibit nM-level kinase inhibition. LogP optimization (via substituent tuning) improves bioavailability, as seen in analogs with 3,4-dimethoxyphenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.